2-Amino-3-phenylisocarbostyril
Description
2-Amino-3-phenylisocarbostyril is a heterocyclic organic compound belonging to the isoquinoline family. Its core structure consists of a fused benzene ring and a pyridine-like ring (isoquinoline), with an amino (-NH2) group at position 2 and a phenyl substituent at position 2. Isocarbostyril derivatives are lactams of isoquinoline, making them structurally distinct from simpler pyridine-based systems.
Properties
CAS No. |
54613-38-6 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-amino-3-phenylisoquinolin-1-one |
InChI |
InChI=1S/C15H12N2O/c16-17-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-10H,16H2 |
InChI Key |
SQTQSUMZHXYKJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=O)N2N |
Other CAS No. |
54613-38-6 |
Synonyms |
2-amino-3-phenylisocarbostyril |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Core Structure: 2-Amino-3-phenylisocarbostyril: Fused isoquinoline system (benzene + pyridine). 2-Amino-3-cyanopyridine derivatives: Single pyridine ring with cyano (-CN) and aryl groups .
- Synthetic Utility :
2.1.2. Isoquinoline Derivatives
Compounds like 1-isoquinolinol or papaverine (a benzylisoquinoline alkaloid) share the isoquinoline backbone with this compound. However, substituents drastically alter properties:
- Phenyl vs.
- Amino Group: The amino group at position 2 may facilitate hydrogen bonding, influencing receptor binding in pharmacological contexts.
2.2. Physicochemical and Pharmacological Properties
The table below summarizes hypothetical comparisons based on structural analogs (extrapolated from and general literature):
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in pyridine derivatives () enhances electrophilicity, favoring nucleophilic substitution reactions. In contrast, the phenyl group in this compound may stabilize the aromatic system through resonance.
- Bioactivity: Pyridine derivatives are often intermediates, whereas isoquinoline derivatives like papaverine exhibit direct therapeutic effects.
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